![molecular formula C18H12 B100180 Triphenylene-d12 CAS No. 17777-56-9](/img/structure/B100180.png)
Triphenylene-d12
Overview
Description
Triphenylene-d12 is a deuterium-labeled version of triphenylene . It has an empirical formula of C18D12 and a molecular weight of 240.36 . It is used in research and has been incorporated into drug molecules as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular structure of Triphenylene-d12 is represented by the SMILES string[2H]c1c([2H])c([2H])c2c(c1[2H])c3c([2H])c([2H])c([2H])c([2H])c3c4c([2H])c([2H])c([2H])c([2H])c24
. This represents a planar structure with delocalized 18-π-electron systems . Chemical Reactions Analysis
While specific chemical reactions involving Triphenylene-d12 are not detailed in the searched resources, it’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules .Physical And Chemical Properties Analysis
Triphenylene-d12 is a solid substance . . More specific physical and chemical properties such as melting point, solubility, and density are not available in the searched resources.Scientific Research Applications
Chemical Synthesis
Triphenylene-d12 is often used in chemical synthesis . Its unique structure and properties make it a valuable compound in the creation of various other chemicals .
Chromatography
In chromatography, Triphenylene-d12 can be used as a standard for calibration . Its unique properties allow it to serve as a reliable reference point, helping to ensure the accuracy and consistency of chromatographic analysis .
Material Science
Triphenylene-d12 is also used in material science research . Its molecular structure can contribute to the understanding of the properties and behaviors of new materials .
Gas Sensing Material
Graphene chemiresistors modified with functionalized triphenylene-d12 have been used for highly sensitive and selective detection of dimethyl methylphosphonate (DMMP), a simulant of the nerve agent sarin . This application shows the potential of Triphenylene-d12 in the field of chemical warfare agent detection .
Functionalization of Graphene
Triphenylene-d12 can be used for the non-covalent functionalization of graphene . This functionalization increases the binding affinity to electron-donating DMMP, leading to a higher sensitivity and selectivity of the sensor .
Tuning Properties of Conjugated Nanomaterials
The approach for simple functionalization of graphene with substituted triphenylene-d12 can potentially be employed in tuning the properties of other conjugated nanomaterials, such as carbon nanotubes and graphene nanoribbons . This could lead to the detection of various target analytes .
Safety And Hazards
Triphenylene-d12 is classified as causing serious eye damage and being very toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this substance .
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriotriphenylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBZMMZGDRARJ-AQZSQYOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C4=C(C(=C(C(=C24)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylene-d12 |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques are particularly insightful when studying triphenylene-d12, and what information can be gained?
A1: Both Electric Field Nuclear Magnetic Resonance (EFNMR) and fluorescence spectroscopy provide valuable information about triphenylene-d12. EFNMR studies on triphenylene-d12 successfully determined the anisotropy (Δα) of its static electric polarizability tensor to be -(14.4 ± 1.4) × 10-24 cm3. [] This technique reveals information about the molecule's response to electric fields. On the other hand, fluorescence spectroscopy, specifically comparing the spectra of triphenylene-d12 with its non-deuterated counterpart, helps understand the impact of deuteration on excited state dynamics. For instance, researchers observed a significant weakening of vibronic bands in the high energy region of the fluorescence excitation spectrum of triphenylene-d12, suggesting enhanced radiationless transitions, potentially due to internal conversion to the ground state. []
Q2: How does deuteration in triphenylene-d12 influence its photophysical properties compared to triphenylene?
A2: Deuteration in triphenylene-d12 plays a crucial role in altering its excited state behavior. While both triphenylene and its deuterated form share a symmetry-allowed S1 (1A1) ← S0 (1A1) transition, the deuterated variant exhibits weaker vibronic bands at higher energy levels. [] This difference points towards faster radiationless decay in triphenylene-d12, likely due to a more efficient internal conversion process facilitated by the presence of deuterium. This insight highlights the impact of isotopic substitution on the photophysics of aromatic hydrocarbons.
Q3: Can you elaborate on the significance of studying triplet state kinetics in triphenylene-d12?
A3: Investigating the kinetics of energy transfer from the triplet state of triphenylene-d12 to an acceptor molecule like Rhodamine B provides valuable insights into the nature of the interaction governing the energy transfer process. [] By analyzing the decay of triphenylene-d12's phosphorescence in the presence of Rhodamine B, researchers can assess the "purity" of the dipole-dipole interaction, typically assumed to drive triplet-singlet energy transfer. This analysis relies on fitting the decay data to theoretical models, allowing for the determination of the distance dependence parameter (n) in the energy transfer process.
Q4: What kind of information can Electron Paramagnetic Resonance (EPR) spectroscopy provide about triphenylene-d12?
A4: EPR studies on triphenylene-d12, when oriented within a host crystal of sym-dodecahydrotriphenylene, reveal crucial details about its triplet state properties. [] These studies confirmed multiple orientations of triphenylene-d12 within the host matrix and identified distinct mixed crystal forms based on observed zero-field splitting parameters. This technique provides a deeper understanding of the molecule's electronic structure and its interaction with the surrounding environment in its excited triplet state.
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